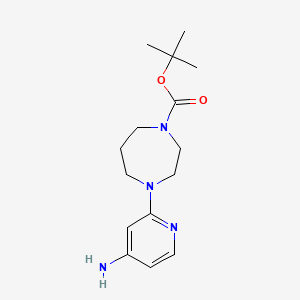
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate, commonly referred to as TBPAP, is a heterocyclic compound with a molecular formula of C13H19N3O2. It is a derivative of pyridine and is used in various scientific research applications. TBPAP has been used as a building block for the synthesis of other organic compounds, as a ligand for metal complexes, and as a catalyst for various reactions. In addition, TBPAP has been studied for its potential use in drug development.
Applications De Recherche Scientifique
Synthesis of Rho–Kinase Inhibitor K-115 Intermediate
A practical synthesis of a closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was developed for multikilogram production as a key intermediate of the Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization, showcasing its utility in producing medically relevant compounds (Gomi et al., 2012).
Intramolecular Schmidt Reaction
The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate led to the formation of a saturated fused heterocyclic system, indicating its potential as an intermediate for the synthesis of N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).
Anticancer Drug Intermediate Synthesis
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A high yield synthesis method was established, demonstrating the compound’s role in the development of therapeutics targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
α-Hydroxy Carboxylic Acids Synthesis
An improved procedure for the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids was developed, highlighting the versatility of tert-butyl nitrite in organic transformations (Stuhr-Hansen et al., 2014).
Pseudopeptidic Diazepines Synthesis
The sequential Ugi reaction followed by Staudinger/aza-Wittig cyclization demonstrated the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, useful for drug design (Lecinska et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-11-12(16)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKLRLHEJYGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



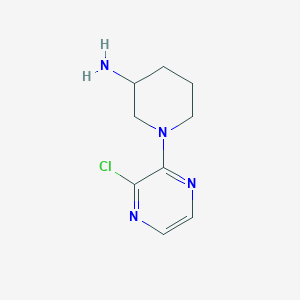
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)
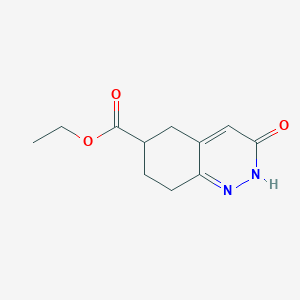
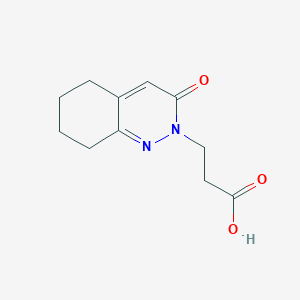
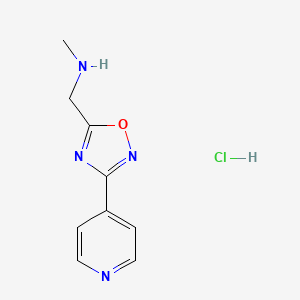
![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)
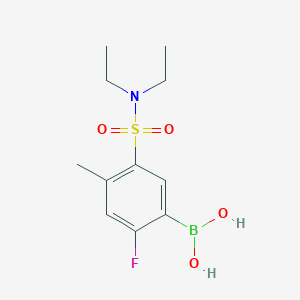
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)
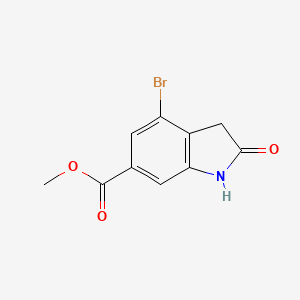
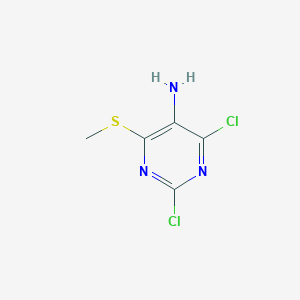
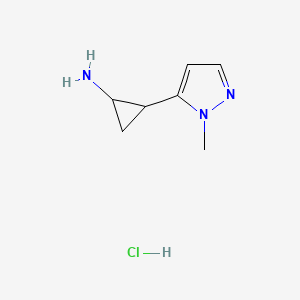
![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
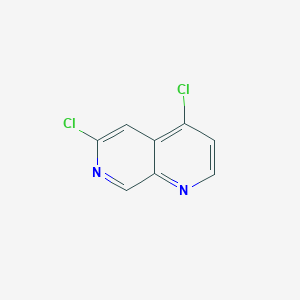
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)